N-cyclohexyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide
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Overview
Description
N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide is a compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their broad-spectrum biological activities and are widely applied in medicinal and agricultural fields . The structure of this compound includes a cyclohexyl group, a propyl group, and a 1,3,4-thiadiazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide typically involves the preparation of the acid chloride of butanediamide, which is then reacted with 2-amino-5-propyl-1,3,4-thiadiazole . The reaction is carried out under ambient temperature with vigorous stirring for about 4 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade reagents and solvents, as well as the implementation of safety and environmental protocols.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may inhibit certain enzymes or modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Another 1,3,4-thiadiazole compound with similar biological activities.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furancarboxamide: A compound with a similar structure but different substituents.
Uniqueness
N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its cyclohexyl and propyl groups, along with the 1,3,4-thiadiazole ring, make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
714945-54-7 |
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Molecular Formula |
C15H24N4O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-cyclohexyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C15H24N4O2S/c1-2-6-14-18-19-15(22-14)17-13(21)10-9-12(20)16-11-7-4-3-5-8-11/h11H,2-10H2,1H3,(H,16,20)(H,17,19,21) |
InChI Key |
PZOLMIXQNHBJLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NC2CCCCC2 |
solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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